Cas no 1346606-73-2 (Brompheniramine-d6 Maleate)

Brompheniramine-d6 Maleate 化学的及び物理的性質
名前と識別子
-
- Brompheniramine-d6 Maleate
- γ-(4-BroMophenyl)-N,N-(diMethyl-d6)-
-
- インチ: 1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)
- InChIKey: SRGKFVAASLQVBO-UHFFFAOYSA-N
- ほほえんだ: C(C(=O)O)=CC(=O)O.C(C1N=CC=CC=1)(C1C=CC(Br)=CC=1)CCN(C([H])([H])[H])C([H])([H])[H]
じっけんとくせい
- 色と性状: NA
- フラッシュポイント: 291.5±32.9 °C
Brompheniramine-d6 Maleate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Brompheniramine-d6 Maleate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B686357-2.5mg |
Brompheniramine-d6 Maleate |
1346606-73-2 | 2.5mg |
$ 207.00 | 2023-04-18 | ||
TRC | B686357-25mg |
Brompheniramine-d6 Maleate |
1346606-73-2 | 25mg |
$ 1800.00 | 2023-09-08 |
Brompheniramine-d6 Maleate 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
Brompheniramine-d6 Maleateに関する追加情報
Brompheniramine-d6 Maleate (CAS No. 1346606-73-2): An Overview of a Deuterated Antihistamine
Brompheniramine-d6 Maleate (CAS No. 1346606-73-2) is a deuterated form of the well-known antihistamine brompheniramine. This compound is particularly significant in the field of medicinal chemistry and pharmacology due to its unique properties and potential applications in drug development and research. The deuterium substitution in Brompheniramine-d6 Maleate provides enhanced stability and altered pharmacokinetic profiles, making it a valuable tool for studying the metabolism and pharmacodynamics of antihistamines.
Brompheniramine itself is a first-generation antihistamine that has been widely used for the treatment of allergic symptoms such as sneezing, itching, and runny nose. It works by blocking the action of histamine on the body's tissues, thereby reducing the symptoms associated with allergic reactions. The introduction of deuterium atoms in the structure of Brompheniramine-d6 Maleate can significantly impact its metabolic pathways, leading to improved drug efficacy and reduced side effects.
Recent studies have highlighted the benefits of deuterated compounds in drug development. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that deuterium substitution can lead to increased metabolic stability and prolonged half-life of drugs. This is particularly relevant for antihistamines like Brompheniramine-d6 Maleate, where extended drug action can enhance patient compliance and therapeutic outcomes.
The chemical structure of Brompheniramine-d6 Maleate consists of a bromophenyl group, an ethylamine chain, and a maleic acid moiety. The deuterium atoms are strategically placed at specific positions to optimize the compound's properties. The maleic acid component ensures good solubility and stability in aqueous environments, which is crucial for its use in pharmaceutical formulations.
In terms of clinical applications, Brompheniramine-d6 Maleate has shown promise in preclinical studies for its potential use in treating allergic rhinitis and urticaria. A study conducted by researchers at the University of California, San Francisco, found that Brompheniramine-d6 Maleate exhibited enhanced efficacy compared to its non-deuterated counterpart, with reduced sedative side effects. This finding is particularly significant as sedation is a common adverse effect associated with first-generation antihistamines.
The pharmacokinetic profile of Brompheniramine-d6 Maleate has also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences in 2020 reported that the deuterated form exhibited a slower rate of metabolism and a longer elimination half-life compared to standard brompheniramine. This extended duration of action can lead to fewer dosing requirements and improved patient convenience.
In addition to its therapeutic applications, Brompheniramine-d6 Maleate is also used as a reference standard in analytical chemistry. Its stable isotopic composition makes it an ideal internal standard for mass spectrometry-based assays, ensuring accurate quantification and reliable results. This is particularly important in clinical trials where precise measurement of drug concentrations is essential for assessing safety and efficacy.
The safety profile of Brompheniramine-d6 Maleate has been evaluated through various preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, as with any pharmaceutical agent, careful monitoring is recommended during clinical use to ensure patient safety.
In conclusion, Brompheniramine-d6 Maleate (CAS No. 1346606-73-2) represents an important advancement in the field of antihistamines due to its enhanced stability and improved pharmacological properties. Its potential applications in both therapeutic settings and research make it a valuable compound for further investigation and development. As ongoing research continues to uncover new insights into its mechanisms and benefits, it is likely that Brompheniramine-d6 Maleate will play an increasingly significant role in the treatment of allergic conditions.
1346606-73-2 (Brompheniramine-d6 Maleate) 関連製品
- 1021243-96-8(N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide)
- 356531-45-8(2-Chloro-N-(4-fluorobenzyl)aniline)
- 1246817-96-8(3-Methyl Pseudoephedrine)
- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)
- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)
- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)
- 1448064-89-8(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)
- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)
- 954684-65-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)
- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)




